

Application of Trimethylazanium-Based Ionic Liquids in Catalysis: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Trimethylazanium

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This document provides detailed application notes and experimental protocols for the use of **trimethylazanium**-based ionic liquids, particularly choline-based ionic liquids and deep eutectic solvents (DESs), in various catalytic organic transformations. These green and sustainable solvent and catalyst systems offer significant advantages, including high efficiency, mild reaction conditions, and catalyst recyclability.

Synthesis of Quinazoline-2,4(1H,3H)-diones via CO₂ Fixation

Choline-based ionic liquids have demonstrated remarkable catalytic activity in the chemical fixation of carbon dioxide with 2-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones, which are valuable scaffolds in medicinal chemistry.

Quantitative Data

| Ionic Liquid/D ES | Substrate | Temp. (°C) | Time (h) | Pressure | Yield (%) | Recyclability (Cycles) | Ref. |
|-------------------|---------------------|------------|----------|----------|-----------|------------------------|------|
| [Choline][Im] | 2-Aminobenzonitrile | 80 | - | atm | - | Good | [1] |
| [Bmim]Ac | 2-Aminobenzonitrile | - | - | atm | High | 5 | [2] |
| [P4442][1-MHy] | 2-Aminobenzonitrile | 80 | - | atm | 97 | - | [3] |
| [TBP][Arg] | o-Aminobenzonitrile | 120 | 12 | 8.5 MPa | 95 | - | [4] |

Note: "-" indicates data not specified in the source.

Experimental Protocol: Synthesis of Quinazoline-2,4(1H,3H)-dione using [P4442][1-MHy][3]

Materials:

- 2-Aminobenzonitrile
- Tributyl(ethyl)phosphonium 1-methylhydantoinate ([P4442][1-MHy])
- Carbon Dioxide (balloon)
- Distilled Water
- Diethyl Ether
- Flask

- Magnetic Stirrer
- Centrifuge

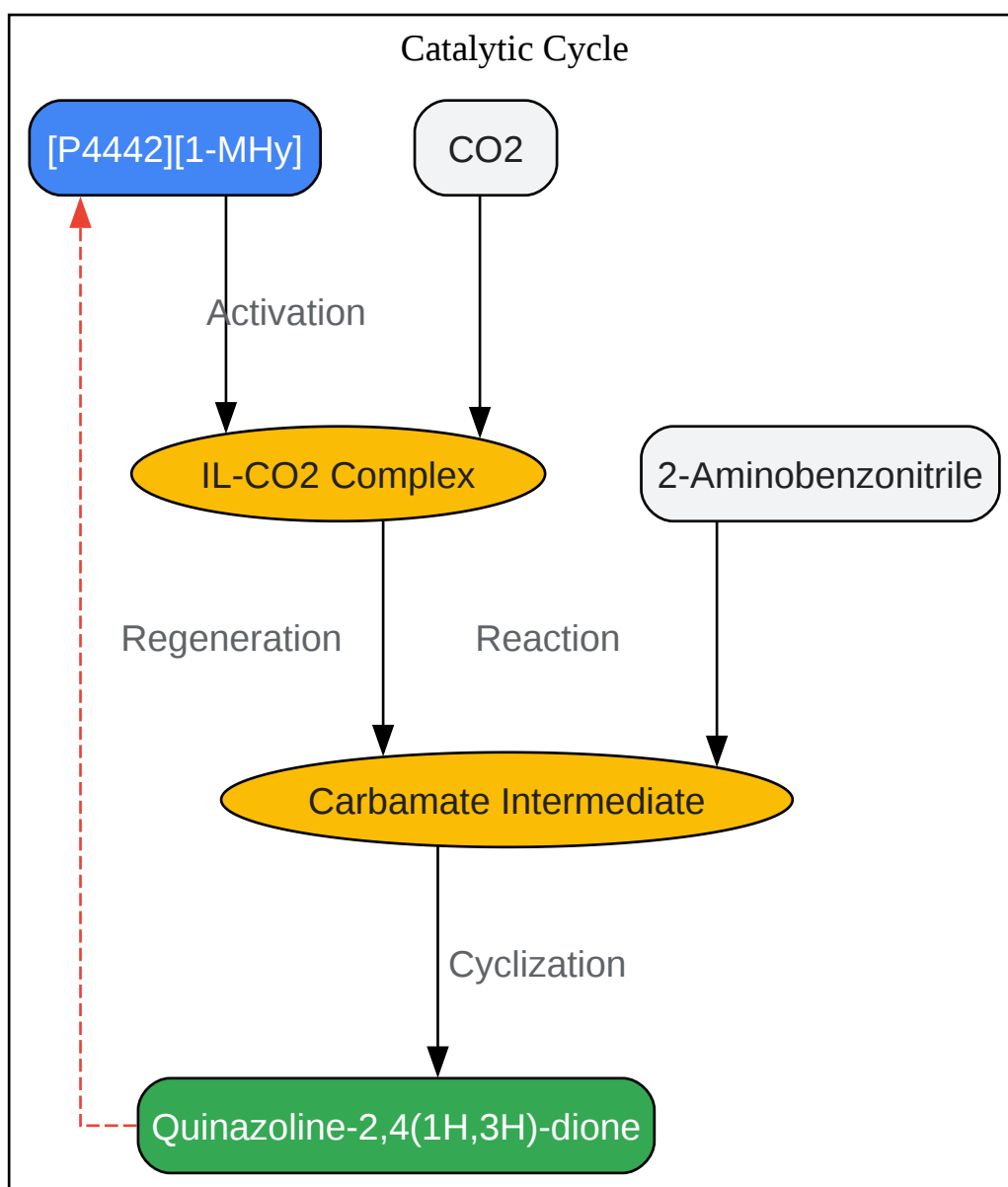
Procedure:

- To a flask, add 2-aminobenzonitrile (4 mmol) and [P4442][1-MHy] (0.8 mmol).
- Attach a balloon filled with carbon dioxide to the flask.
- Stir the reaction mixture at 80°C. The progress of the reaction can be monitored by high-performance liquid chromatography (HPLC).
- After the reaction is complete, add 10 mL of distilled water to the flask. This will result in a two-phase system.
- Separate the product by centrifugation.
- Wash the isolated product three times with distilled water and then with diethyl ether.
- Dry the final product in a vacuum oven at 65°C for 12 hours to obtain quinazoline-2,4(1H,3H)-dione.

Catalyst Recycling:

The upper aqueous layer containing the ionic liquid can be separated, and the water can be removed under vacuum. The recovered ionic liquid can then be reused for subsequent reactions.

Catalytic Cycle Diagram



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Caption: Proposed catalytic cycle for the synthesis of quinazoline-2,4(1H,3H)-dione.

Knoevenagel Condensation

Choline chloride-based Deep Eutectic Solvents (DESS) have been effectively employed as both catalysts and reaction media for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.

Quantitative Data

| DES | Aldehyde | Active Methylene Compound | Temp. (°C) | Time | Yield (%) | Recyclability (Cycles) | Ref. |
|--|---------------------------|---------------------------|------------|-----------|------------|------------------------|------|
| Choline chloride/Urea | Salicylaldehyde | Meldrum's acid | - | 1-4 h | 95 | - | [5] |
| Choline chloride/Urea | Aromatic Aldehydes | Acetylacetone | - | - | up to 96.6 | 4 | [3] |
| [bmIm]OH | Various Aldehydes/Ketones | Active Methylenes | RT | 10-30 min | High | 5 | [1] |
| Fe ₂ O ₃ -MgO@C choline formate | Various Aldehydes | - | RT | - | 91-98 | - | [6] |

Note: "-" indicates data not specified in the source. RT = Room Temperature.

Experimental Protocol: Knoevenagel Condensation using Choline Chloride/Urea DES[5]

Materials:

- Salicylaldehyde (or other aromatic aldehydes)
- Active methylene compound (e.g., Meldrum's acid, ethyl acetoacetate)
- Choline chloride
- Urea

- Mortar and Pestle (for solid-phase reaction) or Reaction Vessel with Stirring

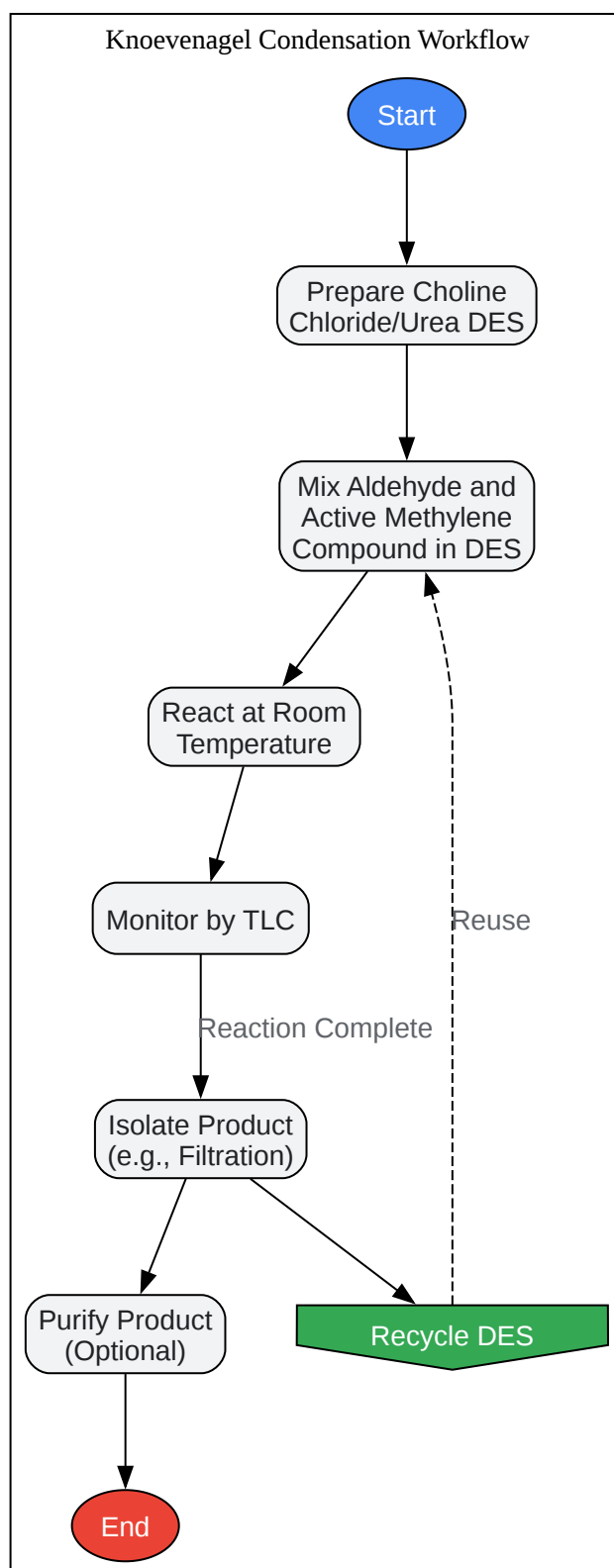
Procedure (Solid Phase):

- Prepare the choline chloride/urea (1:2 molar ratio) DES by grinding the two solids together in a mortar until a homogeneous liquid is formed.
- Add the salicylaldehyde (e.g., 0.0164 mol) and the active methylene compound (e.g., 0.0164 mol) to the DES.
- Continue grinding the mixture at room temperature. The reaction is typically complete within 1-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the product can often be isolated by simple filtration as it may precipitate from the DES. Further purification can be achieved by recrystallization if necessary.

Catalyst Recycling:

The DES can be recovered after product separation and reused for subsequent reactions.

Experimental Workflow Diagram



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Caption: Experimental workflow for Knoevenagel condensation.

Michael Addition

Choline-based ionic liquids and DESs have also been utilized as efficient catalysts for the Michael addition, a key reaction for the formation of carbon-carbon bonds.

Quantitative Data

| Ionic Liquid/ DES | Substrate 1 | Substrate 2 | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Recyclability (Cycles) | Ref. |
|--|----------------------------------|--------------------|------------|----------|---------------|-----------------------------|------------------------|------|
| [Choline][ProCO ₂] | Cyclohexanone | trans-Nitrostyrene | - | 48 | - | 97 | - | |
| Chiral Imidazolium ILs | Diethyl malonate | Chalcone | - | - | Moderate-Good | up to 15 | - | [7] |
| [Ch-OSO ₃ H]Cl·2ZnCl ₂ | Hydroxybenzaldehyde, p-toluidine | Acetophenone | RT | 8 | 96 | - | 5 | [8] |

Note: "-" indicates data not specified in the source. RT = Room Temperature.

Experimental Protocol: Michael Addition using a Choline-Based Acidic Ionic Liquid[9]

Materials:

- Aromatic aldehyde (e.g., hydroxybenzaldehyde)
- Amine (e.g., p-toluidine)

- Ketone (e.g., acetophenone)
- Choline-based acidic ionic liquid (e.g., [Ch-OSO₃H]Cl·2ZnCl₂)
- 85% Aqueous ethanol
- Reaction vessel
- Magnetic stirrer

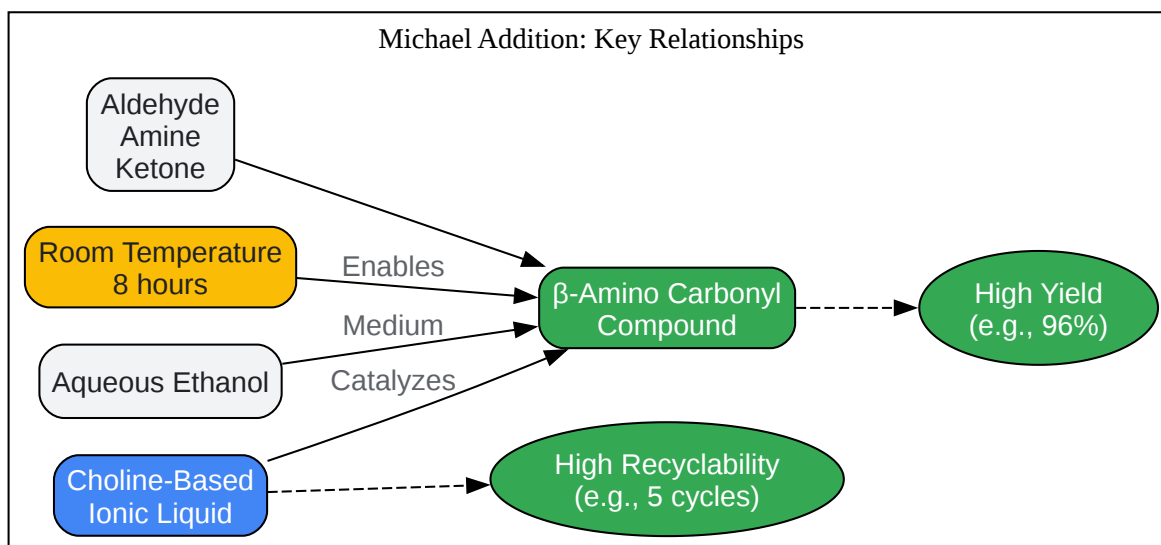
Procedure:

- In a reaction vessel, combine the aromatic aldehyde (10 mmol), amine (10 mmol), ketone (10 mmol), and the choline-based acidic ionic liquid (1 mmol).
- Add 2 mL of 85% aqueous ethanol as the solvent.
- Stir the mixture at room temperature for 8 hours.
- Monitor the reaction progress by TLC.
- Upon completion, the product can be isolated by filtration and washed with 85% aqueous ethanol.

Catalyst Recycling:

The filtrate containing the ionic liquid can be reused directly in subsequent reactions. The study showed successful recycling for up to 5 cycles with minimal loss of activity.

Logical Relationship Diagram



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Caption: Logical relationships in the Michael addition reaction.

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